molecular formula C18H19NO2 B14153369 4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 710292-07-2

4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14153369
CAS No.: 710292-07-2
M. Wt: 281.3 g/mol
InChI Key: DOGIMKFPUPJJDX-UHFFFAOYSA-N
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Description

4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a tetrahydronaphthalenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzylamine: Similar structure but with an amine group instead of an amide.

    4-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Similar structure but without the methoxy group.

Uniqueness

4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of both the methoxy and tetrahydronaphthalenyl groups, which may confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it a valuable compound for research and development.

Properties

CAS No.

710292-07-2

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

4-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C18H19NO2/c1-21-15-11-9-14(10-12-15)18(20)19-17-8-4-6-13-5-2-3-7-16(13)17/h2-3,5,7,9-12,17H,4,6,8H2,1H3,(H,19,20)

InChI Key

DOGIMKFPUPJJDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23

solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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